molecular formula C4H9N5 B8036923 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole

1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole

Cat. No.: B8036923
M. Wt: 127.15 g/mol
InChI Key: MMWSQQYPEMWKBX-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole typically involves the reaction of ethyl hydrazine with 1,2,4-triazole derivatives. One common method is the cyclization of ethyl hydrazine with 1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, hydrazine derivatives, and oxidized triazole compounds .

Scientific Research Applications

1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the ethyl and hydrazinyl groups.

    1-Ethyl-1h-1,2,4-triazole: Similar but without the hydrazinyl group.

    5-Hydrazinyl-1h-1,2,4-triazole: Similar but without the ethyl group.

Uniqueness: 1-Ethyl-5-hydrazinyl-1h-1,2,4-triazole is unique due to the presence of both ethyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-9-4(8-5)6-3-7-9/h3H,2,5H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSQQYPEMWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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